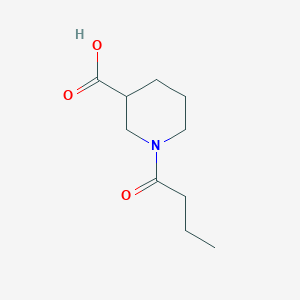

1-Butanoylpiperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butanoylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-4-9(12)11-6-3-5-8(7-11)10(13)14/h8H,2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAOWXFECSLJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Butanoylpiperidine 3 Carboxylic Acid and Its Analogues

Established Synthetic Pathways to the Piperidine-3-carboxylic Acid Core

The synthesis of the central piperidine-3-carboxylic acid scaffold, also known as nipecotic acid, is a critical precursor step. The two primary strategies to construct this core involve either building the heterocyclic ring system from acyclic precursors or modifying an existing piperidine (B6355638) ring.

Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring is most commonly achieved through the reduction of a pyridine (B92270) precursor. The catalytic hydrogenation of 3-pyridinecarboxylic acid (nicotinic acid) is a widely used and efficient method. google.com This process involves the saturation of the aromatic pyridine ring to yield the corresponding piperidine. Various catalysts can be employed for this transformation, each with specific reaction conditions.

Another major approach involves the intramolecular cyclization of linear amine-containing molecules. nih.gov These strategies build the ring by forming a new carbon-nitrogen or carbon-carbon bond. Methods such as radical-mediated amine cyclization and aza-Prins cyclization offer pathways to substituted piperidines from open-chain precursors. nih.govbeilstein-journals.org For instance, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation provides an efficient route to various nitrogen-containing heterocycles. organic-chemistry.org

| Method | Precursor | Key Reagents/Catalysts | General Notes |

|---|---|---|---|

| Catalytic Hydrogenation | 3-Pyridinecarboxylic acid (Nicotinic Acid) | Palladium on carbon (Pd/C), Platinum oxide (PtO2), Raney Nickel | A common, high-yield industrial method. google.com Reaction conditions (pressure, temperature) vary with catalyst. google.com |

| Intramolecular Cyclization | Amino-aldehydes, Dihaloalkanes, Alkenylamines | Cobalt catalysts, Radical initiators (e.g., triethylborane), Lewis acids (e.g., AlCl3) | Offers versatility in introducing substituents. nih.govbeilstein-journals.org Can be designed for stereoselective outcomes. nih.gov |

| Reductive Amination | Keto-acids or esters with an amine source | Reducing agents (e.g., NaBH4, H2/catalyst) | Forms the ring and establishes stereocenters simultaneously. |

Functionalization Approaches on Pre-formed Piperidine Rings

Alternatively, a pre-formed piperidine ring can be functionalized to introduce the carboxylic acid group at the 3-position. researchgate.net This strategy is less common for the synthesis of the parent piperidine-3-carboxylic acid but is valuable for creating more complex analogues. One historical method involves cyanohydrin synthesis, which introduces a carboxyl group precursor onto the piperidine molecule. researchgate.net More modern approaches may utilize C-H functionalization, although this can be challenging regarding regioselectivity. researchgate.net The introduction of substituents into fully saturated piperidines remains a significant area of research. researchgate.netunipa.it

N-Acylation Strategies for Butanoyl Group Introduction

Once the piperidine-3-carboxylic acid core is obtained, the next step is the introduction of the butanoyl group onto the nitrogen atom. This is achieved through N-acylation, a type of amide bond formation.

Amide Bond Formation Techniques and Reagents

The N-acylation of the secondary amine of piperidine-3-carboxylic acid is a standard chemical transformation. researchgate.net The most direct method involves reacting the piperidine core with a reactive derivative of butanoic acid, such as an acyl halide or anhydride. youtube.comderpharmachemica.com Butanoyl chloride (butyryl chloride) is a common and highly reactive reagent for this purpose. youtube.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. derpharmachemica.com

Alternatively, butanoic acid itself can be used in conjunction with a peptide coupling reagent. These reagents activate the carboxylic acid, facilitating its reaction with the amine. This approach is often milder than using acyl chlorides. arkat-usa.org

| Reagent Class | Specific Example | Typical Conditions | Advantages |

|---|---|---|---|

| Acyl Halide | Butanoyl chloride | Inert solvent (e.g., DCM), non-nucleophilic base (e.g., triethylamine, DIPEA) | High reactivity, readily available. youtube.com |

| Acid Anhydride | Butyric anhydride | Often requires heating or a catalyst. | Less moisture-sensitive than acyl chlorides. |

| Coupling Reagents | EDC/HOBt, HATU | Used with butanoic acid, requires a base. | Mild conditions, suitable for sensitive substrates. nih.gov |

| Benzotriazole Chemistry | N-Butanoylbenzotriazole | Can be performed in water, mild conditions. nih.gov | Environmentally friendly, high yields. nih.gov |

Stereochemical Control during N-Acylation

The N-acylation reaction occurs at the nitrogen atom and does not directly involve the stereocenter at the 3-position of the piperidine ring. Therefore, if the starting material, piperidine-3-carboxylic acid, is enantiomerically pure (either R or S), the N-acylation process generally proceeds with retention of stereochemistry at the C3 position. The reaction conditions for acylation are typically not harsh enough to cause epimerization (inversion of the stereocenter). The primary consideration for stereochemistry lies in the synthesis of the piperidine-3-carboxylic acid core itself. nih.gov

Stereoselective Synthesis of Enantiomeric Forms of 1-Butanoylpiperidine-3-carboxylic Acid

Producing a specific enantiomer, such as (S)-1-butanoylpiperidine-3-carboxylic acid or its (R)-counterpart, requires a stereoselective approach. The most efficient strategy is to begin with an enantiomerically pure piperidine-3-carboxylic acid precursor.

Several methods exist for obtaining enantiopure piperidine-3-carboxylic acid. One approach involves the chemical asymmetric synthesis of the piperidine ring, creating the desired stereocenter during the ring-formation step. google.com Another common method is the chiral resolution of racemic piperidine-3-carboxylic acid. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, separating the diastereomers by crystallization, and then liberating the desired enantiomer. A patented method describes a process where 3-piperidine carboxamide is reacted in concentrated hydrochloric acid, which achieves chiral resolution during the hydrolysis step, avoiding the need for a separate resolving agent. google.com

Once the desired enantiomer of piperidine-3-carboxylic acid is isolated, the N-acylation with a butanoyl group is carried out as described previously, preserving the stereochemical integrity of the molecule to yield the final enantiomerically pure product.

Chiral Auxiliary Approaches for Enantiopure Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org This strategy has been widely applied in the synthesis of chiral carboxylic acid derivatives, and the principles are applicable to the synthesis of analogues of this compound.

Prominent examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. Evans' oxazolidinones, derived from readily available amino alcohols, can be acylated with a carboxylic acid derivative. wikipedia.orgsantiago-lab.com The resulting N-acyloxazolidinone can then undergo stereoselective alkylation at the α-position to the carbonyl group. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile, leading to a high degree of diastereoselectivity. santiago-lab.com Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid. santiago-lab.com

| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-propanoyl-oxazolidinone | Benzyl bromide | >99:1 | nih.gov |

| (S)-4-benzyl-2-oxazolidinone | N-acetyl-oxazolidinone | Allyl iodide | 95:5 | researchgate.net |

Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of carboxylic acids. nih.govharvard.edu When attached to a carboxylic acid to form an amide, the pseudoephedrine moiety directs the stereoselective alkylation of the corresponding enolate. nih.gov The resulting diastereomers can be separated, and the chiral auxiliary can be cleaved to afford the desired enantiopure carboxylic acid. nih.gov This method has proven effective for the synthesis of a variety of α-substituted and α,α-disubstituted carboxylic acids with high diastereoselectivity. nih.gov

Asymmetric Catalysis in Piperidine Derivative Synthesis

Asymmetric catalysis offers a highly efficient and atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. A key strategy for the synthesis of chiral piperidine derivatives is the asymmetric hydrogenation of prochiral tetrahydropyridine (B1245486) precursors.

Rhodium-based catalysts, in particular, have demonstrated significant success in the asymmetric hydrogenation of substituted pyridinium (B92312) salts and tetrahydropyridines. dicp.ac.cnnih.gov For instance, rhodium complexes with chiral phosphine (B1218219) ligands can catalyze the hydrogenation of N-acyl-1,2,3,6-tetrahydropyridine-3-carboxylates to the corresponding N-acylpiperidine-3-carboxylates with high enantioselectivity. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

| Catalyst Precursor | Chiral Ligand | Substrate | Enantiomeric Excess (ee) | Reference |

| [Rh(COD)₂]BF₄ | (S,S)-Et-DuPhos | N-benzoyl-methyl 1,2,5,6-tetrahydropyridine-3-carboxylate | 96% | researchgate.net |

| [Rh(COD)Cl]₂ | (R)-BINAP | N-acetyl-ethyl 1,2,3,4-tetrahydropyridine-5-carboxylate | 92% | rug.nl |

These catalytic systems offer a direct route to chiral piperidine-3-carboxylic acid derivatives, which are immediate precursors to compounds like this compound through N-acylation. The reaction conditions, including solvent, temperature, and hydrogen pressure, are optimized to maximize both conversion and enantioselectivity. rug.nl

Chromatographic Resolution for Enantiomeric Separation

Chromatographic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. sigmaaldrich.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.com

For the resolution of carboxylic acid enantiomers, such as those of this compound, various types of CSPs are available. These include polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases, and macrocyclic antibiotic phases. nih.gov The choice of CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. nih.gov In some cases, derivatization of the carboxylic acid to an ester or amide may be necessary to improve the separation efficiency and detection. koreascience.kr Preparative chiral HPLC can be employed to isolate the individual enantiomers on a larger scale. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is a major focus of modern chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Development of Environmentally Benign Solvents and Reagents

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. For the synthesis of piperidine derivatives, several greener solvent systems have been explored.

Ionic liquids (ILs) are salts with low melting points that can be used as solvents and catalysts in a variety of chemical reactions. dntb.gov.ua Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to conventional organic solvents. dntb.gov.ua In the context of synthesizing N-acyl piperidines, ionic liquids can serve as both the solvent and a catalyst for the acylation of the piperidine nitrogen. conicet.gov.arresearchgate.netmdpi.com For example, imidazolium-based ionic liquids can facilitate the N-acylation of piperidine-3-carboxylic acid esters with butanoyl chloride. conicet.gov.ar

Supercritical fluids , such as supercritical carbon dioxide (scCO₂), offer another green solvent alternative. researchgate.net Supercritical CO₂ is non-toxic, non-flammable, and readily available. researchgate.net Its solvent properties can be tuned by adjusting the temperature and pressure. researchgate.net While the solubility of highly polar molecules in scCO₂ can be limited, it has been successfully employed as a solvent for various chemical transformations, including hydrogenation and acylation reactions, often in the presence of a co-solvent. researchgate.netepa.gov The ease of removal of scCO₂ from the reaction mixture simplifies product purification and solvent recycling. epa.gov

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, which reduces energy consumption and waste generation.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and environmental compatibility. nih.govucd.ie Reactions catalyzed by enzymes are typically performed in aqueous media under mild temperature and pH conditions. rsc.org Lipases, for example, can be used for the regioselective acylation of piperidine derivatives. rsc.org Furthermore, recent advancements have demonstrated the use of enzymes for the asymmetric synthesis of chiral piperidines, offering a highly sustainable route to enantiopure products. chemistryviews.orgnih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Catalytic reactions, particularly those that involve additions or rearrangements, tend to have high atom economy as they minimize the formation of byproducts. nih.gov The rhodium-catalyzed asymmetric hydrogenation of tetrahydropyridines, as discussed in section 2.3.2, is an example of an atom-economical process where the majority of the atoms from the reactants are incorporated into the final product. dicp.ac.cn The development of such catalytic methods is crucial for designing more sustainable synthetic routes to complex molecules like this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Butanoylpiperidine 3 Carboxylic Acid Derivatives

Impact of N-Acyl Substituent Modifications on Molecular Recognition

The N-acyl group, in this case, the butanoyl moiety, is a key determinant of the molecule's interaction with target proteins. Alterations to this part of the structure can significantly influence binding affinity and selectivity.

Variations in Alkyl Chain Length and Branching of the Butanoyl Moiety

The length and branching of the N-alkyl or N-acyl chain are critical for optimizing interactions within the binding pockets of target receptors. Research on various N-substituted heterocyclic compounds has consistently shown that there is often an optimal chain length for achieving high-affinity binding.

For instance, studies on cannabimimetic indoles, which feature an N-1 alkyl side chain, have demonstrated that a chain length of at least three carbons is necessary for high-affinity binding to both CB1 and CB2 receptors. nih.gov Optimal binding was observed with a five-carbon side chain, while extending it to a heptyl group led to a significant decrease in binding affinity. nih.gov This suggests that the binding pocket has specific spatial limitations. Similarly, in a series of piperidine-based sigma (σ) receptor ligands, compounds with a one-carbon chain (n=1) between the piperidine (B6355638) nitrogen and an aryl group showed higher affinities compared to those with zero or two carbons (n=0 and n=2), indicating an optimal linker length. nih.gov

Furthermore, research into lipopeptide antibiotics, where the N-terminal lipid was replaced with linear fatty acids, also aimed to determine optimal lipid chain lengths for antibacterial activity. These findings highlight a general principle in medicinal chemistry: the N-acyl chain length must be precisely tuned to fit the topology of the target's binding site. Deviations from this optimal length, either by shortening or elongating the chain, can lead to a loss of productive interactions and reduced biological activity. Branching of the alkyl chain can also influence binding by introducing steric hindrance or improving the compound's lipophilicity and conformational rigidity.

| Compound Class | Receptor Target | Optimal Chain Length | Effect of Chain Elongation Beyond Optimum | Reference |

|---|---|---|---|---|

| Cannabimimetic Indoles | Cannabinoid Receptors (CB1/CB2) | 5 carbons | Dramatic decrease in binding | nih.gov |

| Arylalkyl Piperidines | Sigma Receptors (σ1/σ2) | 1-carbon linker (n=1) | Lower affinity for n=0 and n=2 | nih.gov |

Introduction of Aromatic and Heteroaromatic Groups at the N-Position

Replacing the butanoyl group with aromatic or heteroaromatic acyl moieties introduces new possibilities for molecular interactions, such as π-π stacking, hydrogen bonding, and hydrophobic interactions. The electronic properties and substitution patterns of these rings can be fine-tuned to enhance binding affinity and selectivity.

For example, N-terminal acylation of peptide analogues with bulky aromatic groups like 1-adamantaneacetic acid or 4-tert-butylbenzoic acid has been shown to positively influence their pharmacological properties. nih.gov In the context of tyrosinase inhibitors, a series of piperidine amides derived from benzoic and cinnamic acids were investigated. researchgate.net Molecular docking studies of these compounds suggested that aromatic substituents can engage in important interactions within the enzyme's active site. researchgate.net

The introduction of an aromatic ring directly attached to the piperidine nitrogen, creating an N-phenylpiperidine, increases the sp2 hybridization and planarity of the nitrogen atom due to conjugation of its lone pair with the ring's π-system. nih.gov This change in geometry can have profound effects on the conformation of the piperidine ring and its substituents, thereby altering how the molecule is recognized by its biological target. nih.gov

Role of Piperidine Ring Conformation and Substitutions in Biological Interactions

The piperidine ring serves as a central scaffold, and its conformation, as well as the placement and stereochemistry of its substituents, are crucial for orienting the other functional groups correctly for effective biological interactions. researchgate.netencyclopedia.pub The biological properties of piperidine-containing compounds are highly dependent on the type and location of these substituents. researchgate.net

Stereochemistry at the C3 Position of the Piperidine Ring

Stereochemistry is a pivotal factor in drug action as it can significantly affect target binding, metabolism, and distribution. nih.govnih.gov For chiral molecules like 1-butanoylpiperidine-3-carboxylic acid, the spatial arrangement of the carboxylic acid group at the C3 position is critical. Different enantiomers or diastereomers can exhibit vastly different biological activities.

Influence of Potential Substitutions at Other Piperidine Ring Positions (e.g., C2, C4, C5, C6)

Substituting the piperidine ring at positions other than C3 can modulate the molecule's activity, selectivity, and physicochemical properties.

C2-Substitution: Placing a substituent at the C2 position can induce a phenomenon known as pseudoallylic strain when the piperidine nitrogen is acylated. nih.gov This strain arises from the partial double-bond character of the N-C(O) bond, which forces the C2-substituent into an axial orientation to minimize steric repulsion. nih.gov This conformational locking can pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity.

C4-Substitution: Modifications at the C4 position have also been extensively explored. For example, the synthesis of novel 4,4-disubstituted piperidine derivatives has yielded potent ligands for sigma receptors. nih.gov In another series of compounds, the introduction of a 4-aryl group was a key feature in creating bioisosteres of cocaine analogues. nih.gov

Structure-activity relationship studies comparing substitutions at different ring positions have provided valuable insights. For instance, in a series of N-piperidinyl indoles, substituting the indole moiety at the 2-position versus the 3-position was found to significantly affect the intrinsic activity and receptor selectivity of the ligands. nih.gov

| Position | Key Structural Consideration | Potential Impact on Biological Activity | Example Class |

|---|---|---|---|

| C2 | Pseudoallylic strain with N-acyl group | Forces substituent into axial position, potentially pre-organizing for binding | N-Acylpiperidines nih.gov |

| C3 | Stereochemistry (R/S configuration) | Critical for correct orientation of functional groups; affects potency and selectivity | Piperidine-based cocaine analogues nih.gov |

| C4 | Introduction of bulky or polar groups | Can modulate receptor affinity and selectivity | 4,4-disubstituted σ1 ligands nih.gov |

Significance of the Carboxylic Acid Moiety in Target Binding

The carboxylic acid functional group is often a vital component of a pharmacophore, playing a cardinal role in drug design. nih.gov It is typically ionized at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's binding site. It can also act as a hydrogen bond donor and acceptor.

The importance of this moiety is underscored by the extensive research into carboxylic acid bioisosteres—functional groups that can mimic the key interactions of a carboxylic acid while potentially improving other properties like metabolic stability or membrane permeability. nih.govdntb.gov.ua The pyridine (B92270) ring, for example, is a feature in many pharmaceuticals, and the inclusion of a carboxylic acid group on this scaffold can enhance binding affinity by facilitating π-π stacking and hydrogen bond interactions. nih.gov The carboxylic group's ability to coordinate with metal ions is also a particularly useful property in the design of enzyme inhibitors. nih.gov

Exploration of Ester and Amide Derivatives for Research Applications

The derivatization of the carboxylic acid moiety of this compound into esters and amides represents a fundamental strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the parent compound. These modifications can significantly impact factors such as solubility, lipophilicity, membrane permeability, and metabolic stability, thereby influencing the compound's suitability for various research applications.

Ester Derivatives

Esterification of this compound can be achieved through various synthetic methods, with the Fischer esterification being a common approach involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. This derivatization is often explored to enhance the lipophilicity of a compound, which can lead to improved cell membrane permeability. For research purposes, simple alkyl esters (e.g., methyl, ethyl) are often synthesized initially to probe the effects of masking the polar carboxylic acid group.

The structure-activity relationship (SAR) of ester derivatives often revolves around the nature of the alcohol moiety. Increasing the length or branching of the alkyl chain can further enhance lipophilicity, which may be beneficial for central nervous system (CNS) applications where crossing the blood-brain barrier is desired. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Table 1: Hypothetical Ester Derivatives of this compound and Their Potential Properties

| Compound Name | R Group (Ester) | Predicted Change in Lipophilicity (Compared to Parent Acid) | Potential Research Application Focus |

| Methyl 1-butanoylpiperidine-3-carboxylate | -CH₃ | Increased | Initial assessment of activity with masked carboxylate |

| Ethyl 1-butanoylpiperidine-3-carboxylate | -CH₂CH₃ | Moderately Increased | Probing steric tolerance in binding pockets |

| Isopropyl 1-butanoylpiperidine-3-carboxylate | -CH(CH₃)₂ | Significantly Increased | Exploring impact of branched alkyl groups on activity |

| Benzyl 1-butanoylpiperidine-3-carboxylate | -CH₂Ph | Substantially Increased | Investigating potential for aromatic interactions |

Amide Derivatives

The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor (for primary and secondary amides) and can significantly alter the electronic and steric profile of the molecule compared to the parent acid or corresponding ester. Amide synthesis is typically achieved by activating the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine.

Research on related piperidine-3-carboxamides has shown that the nature of the amine substituent plays a critical role in determining biological activity. For instance, studies on a series of piperidine-3-carboxamide derivatives as potential anti-osteoporosis agents revealed that specific substitutions on the amide nitrogen could lead to potent and selective inhibition of target enzymes researchgate.net. In one such study, the introduction of a benzylamine group was found to enhance interactions within the target's binding pocket researchgate.net.

While direct SAR data for 1-butanoylpiperidine-3-carboxamides is limited, findings from structurally similar N-acyl-piperidine-3-carboxamides can provide valuable insights. For example, it has been observed that the substituent on the amide can influence receptor affinity and functional activity. The size, aromaticity, and presence of hydrogen bond donors/acceptors on the amide substituent are key variables for exploration.

Table 2: Representative Amide Derivatives from Related Piperidine-3-Carboxylic Acid Scaffolds and Observed Activity Trends

| Scaffold | Amide Substituent (R) | Observed Biological Target | Key SAR Finding |

| (R)-1-(phenylsulfonyl)piperidine-3-carboxamide | Various substituted benzylamines | Cathepsin K | Introduction of specific benzylamine moieties significantly enhanced inhibitory potency researchgate.net. |

| 1-(tert-butoxycarbonyl)piperidine-3-carboxamide | Substituted sulfonyl chlorides | Antimicrobial agent | The nature of the sulfonyl substituent modulated the antimicrobial activity against various bacterial and fungal strains. |

This table presents findings from related structures to infer potential SAR trends for 1-butanoylpiperidine-3-carboxamides.

Bioisosteric Replacements for the Carboxylic Acid Functionality

Bioisosteric replacement of the carboxylic acid group in this compound is a strategic approach to improve physicochemical properties, modulate acidity (pKa), and enhance metabolic stability while retaining or improving biological activity. A carboxylic acid is often associated with high polarity, rapid metabolism, and poor cell permeability, which can be disadvantageous for certain research applications.

Common bioisosteres for carboxylic acids can be broadly categorized into acidic and non-acidic replacements. The choice of a suitable bioisostere is highly context-dependent and aims to mimic the key interactions of the carboxylic acid group, such as hydrogen bonding and charge interactions, with its biological target.

Acidic Bioisosteres

These functional groups retain an acidic proton and are negatively charged at physiological pH, thus mimicking the carboxylate anion.

Tetrazoles: The 5-substituted 1H-tetrazole is one of the most widely used bioisosteres for a carboxylic acid. It has a similar pKa (around 4.5-4.9) and spatial arrangement of its nitrogen atoms, which can participate in hydrogen bonding and ionic interactions. The tetrazole ring is generally more lipophilic than a carboxylic acid, which can improve membrane permeability. Furthermore, it is often more resistant to metabolic degradation.

Acyl Sulfonamides: These groups are also acidic, though their pKa can be modulated by the nature of the substituent on the sulfonamide nitrogen. They can act as hydrogen bond donors and acceptors and have been successfully used to replace carboxylic acids in various drug discovery programs.

Neutral or Non-acidic Bioisosteres

In some cases, the acidity of the carboxylic acid is not essential for biological activity, and a neutral group that can still participate in key hydrogen bonding interactions may be a suitable replacement. This can be particularly advantageous for improving oral bioavailability and CNS penetration.

Hydroxamic Acids: While weakly acidic, they are often considered in this context. They are good metal chelators and can form strong hydrogen bonds.

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These five-membered heterocyclic rings are not acidic but possess hydrogen bond accepting capabilities through their nitrogen and oxygen atoms. They can mimic the spatial arrangement of a carboxylic acid and have been used to improve the pharmacokinetic profile of lead compounds. For example, 5-oxo-1,2,4-oxadiazole has been effectively employed as a carboxylic acid bioisostere.

Table 3: Common Bioisosteric Replacements for Carboxylic Acids and Their General Properties

| Bioisostere | Typical pKa | General Characteristics | Potential Impact on Properties |

| 5-substituted-1H-tetrazole | ~4.5 - 4.9 | Acidic, more lipophilic than -COOH, metabolically stable. | Can improve potency and permeability. |

| Acyl Sulfonamide | Variable (acidic) | Can form multiple hydrogen bonds, pKa is tunable. | May enhance binding affinity. |

| Hydroxamic Acid | ~9 | Weakly acidic, strong metal chelator. | Can introduce new binding interactions. |

| 1,2,4-Oxadiazole | Non-acidic | Neutral, hydrogen bond acceptor. | Can improve metabolic stability and permeability. |

| 1,3,4-Oxadiazole | Non-acidic | Neutral, hydrogen bond acceptor. | Often used to improve pharmacokinetic profiles. |

This table provides a general overview of common carboxylic acid bioisosteres that could be applied to the this compound scaffold.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

In Vitro Receptor Binding and Ligand Affinity Profiling

No data is available from in vitro studies to characterize the binding or affinity of 1-Butanoylpiperidine-3-carboxylic acid at G-protein coupled receptors or ligand-gated ion channels.

Characterization of G-Protein Coupled Receptor (GPCR) Interactions

There are no published findings detailing the screening of this compound against a panel of GPCRs. Therefore, information regarding its binding affinity (such as Ki or IC50 values), functional activity (as an agonist, antagonist, or allosteric modulator), or receptor subtype selectivity is currently unknown.

Ligand-Gated Ion Channel Modulatory Activities

There is no available research on the modulatory effects of this compound on ligand-gated ion channels. Consequently, its potential to act as a modulator, channel blocker, or gating modifier for receptors such as GABAA, nAChR, or NMDA receptors has not been determined.

Enzyme Inhibition and Activation Studies in Cell-Free Systems

No studies have been published that investigate the effects of this compound on enzyme activity in cell-free systems.

Elucidation of Enzyme Kinetics and Mechanism of Inhibition

Without experimental data, the enzyme kinetics (e.g., Km, Vmax) in the presence of this compound cannot be determined. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) remains uncharacterized for any potential enzyme targets.

Identification of Orthosteric and Allosteric Binding Sites

As no specific enzyme targets have been identified for this compound, there is no information regarding its potential binding sites, whether orthosteric or allosteric.

Molecular Pathway Modulation Research Using Biochemical Assays

There is no information from biochemical assays detailing how this compound might modulate specific molecular pathways, such as second messenger systems (e.g., cAMP, IP3) or phosphorylation cascades.

Investigation of Signaling Cascade Interference

Information unavailable in the reviewed literature.

Gene Expression Modulation in Model Cell Lines (e.g., reporter assays)

Information unavailable in the reviewed literature.

Mechanisms of Antimicrobial or Antifungal Activity (where applicable to the compound class)

While direct studies on this compound are lacking, the broader class of piperidine (B6355638) derivatives has been the subject of numerous studies investigating their antimicrobial and antifungal properties. nih.govbiomedpharmajournal.orgbiointerfaceresearch.comresearchgate.net These compounds represent a significant scaffold in medicinal chemistry for the development of new biocides. nih.gov The piperidine ring is a common feature in many pharmaceuticals and natural alkaloids with demonstrated biological activity. nih.govbiointerfaceresearch.com

| Piperidine Derivative Class | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| Thiosemicarbazone derivatives of piperidin-4-one | Various Bacteria | Good activity compared to ampicillin | biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidin-4-one | Various Fungi | Significant activity compared to terbinafine | biomedpharmajournal.org |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | S. aureus, E. coli | Moderate antibacterial activity | nih.gov |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | S. aureus, E. coli | Excellent antibacterial activity | nih.gov |

| Novel synthesized piperidine derivatives (compounds 5, 6, 9, 10) | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying degrees of inhibition | researchgate.netacademicjournals.org |

Microbial Target Identification and Validation

The identification of specific microbial targets is crucial for understanding the mechanism of action of piperidine derivatives. Research has pointed to several distinct targets depending on the specific analogue and the pathogen.

Bacterial Ribosome: One major target identified for a novel class of 3,5-diamino-piperidine derivatives is the bacterial ribosome. These compounds act as aminoglycoside mimetics, targeting an internal RNA loop within the bacterial ribosomal decoding site (A-site). By binding to this site, they inhibit bacterial translation and subsequent growth. nih.gov

Proteasome: In the context of antiparasitic activity, the proteasome has been identified as a key target. A piperidine carboxamide series showed potent antimalarial activity against Plasmodium falciparum. Through the generation of resistant parasites, the molecular target was validated as the β5 active site of the P. falciparum proteasome (Pf20Sβ5). nih.gov

Fungal Membranes: For antifungal activity, some piperidine alkaloids, such as piperine, are thought to act by destabilizing the fungal membrane. This mechanism positions them as potentially effective against drug-resistant strains of fungi like Candida albicans. nih.gov

Elucidation of Resistance Mechanisms to Analogues

Understanding how microbes develop resistance to piperidine analogues is essential for the development of durable therapeutic agents.

Target Site Mutation: A primary mechanism of resistance involves the alteration of the drug's molecular target. In studies with piperidine carboxamides targeting the P. falciparum proteasome, resistance was conferred by point mutations in the Pfβ5 active site. nih.gov This highlights that even minor changes in the target protein can prevent effective binding of the inhibitor.

Efflux Pumps: Overexpression of ATP-Binding Cassette (ABC) transporters, which function as drug efflux pumps, is a common resistance mechanism in both microbes and cancer cells. The piperidine alkaloid piperine has been shown to reverse multidrug resistance by inhibiting the function of transporters like P-gp, MRP1, and BCRP. nih.gov Furthermore, long-term treatment with piperine can lead to the inhibition of the transcription of the genes that code for these ABC transporters. nih.gov This suggests that some piperidine analogues may have the dual benefit of direct antimicrobial action and the ability to counteract resistance mechanisms.

Metabolic Inactivation: Resistance can also occur if the drug is metabolized and inactivated by the organism or host. In some cases, structural modifications to the piperidine scaffold, such as the introduction of alkyl substituents, can impede deleterious oxidation and increase resistance towards hepatic metabolism, thereby enhancing the stability and efficacy of the compound. researchgate.net

| Resistance Mechanism | Description | Example Compound Class/Analogue | Reference |

|---|---|---|---|

| Target Site Mutation | Alteration in the molecular target (e.g., via point mutations) prevents drug binding. | Piperidine carboxamides (antimalarial) | nih.gov |

| Efflux Pump Overexpression | Increased expression of transporter proteins (e.g., ABC transporters) that pump the drug out of the cell. | Piperine (as a resistance reversal agent) | nih.gov |

| Metabolic Inactivation | Chemical modification of the drug by metabolic enzymes, leading to its inactivation. | β-tryptase inhibitors (piperidine-tropane replacement) | researchgate.net |

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth analysis for the outlined sections concerning molecular docking, QSAR modeling, and quantum chemical calculations for this compound. The information required to populate the requested sections and subsections is not available in the public scientific domain.

To adhere to the strict instructions of focusing solely on "this compound" and to maintain scientific accuracy, the article cannot be generated as the foundational research data is absent. Any attempt to extrapolate from related compounds would violate the core requirement of specificity for the target molecule.

Computational Chemistry and Cheminformatics for 1 Butanoylpiperidine 3 Carboxylic Acid Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Conformation Analysis and Conformational Energy Landscapes

Conformation analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. 1-Butanoylpiperidine-3-carboxylic acid possesses significant conformational flexibility arising from several key structural features: the piperidine (B6355638) ring, the orientation of the butanoyl group, and the rotation of the carboxylic acid substituent.

The six-membered piperidine ring is expected to adopt low-energy chair conformations to minimize steric and torsional strain. nih.gov The two primary chair conformers would involve the interconversion of the substituents between axial and equatorial positions. The butanoyl group at position 1 and the carboxylic acid group at position 3 can exist in either an axial or equatorial orientation. Generally, conformers with bulky substituents in the equatorial position are energetically favored.

Furthermore, the carboxylic acid group itself has a rotational barrier around the C-C bond, leading to different spatial arrangements of the hydroxyl group relative to the carbonyl, often described as syn and anti conformations. nih.gov Studies on simple carboxylic acids have shown that while the syn conformation is often favored in the gas phase, the energy difference between conformers can be significantly reduced in a solvent environment. nih.gov

The combination of ring puckering and substituent rotation creates a complex conformational energy landscape. nih.gov This landscape is a multi-dimensional surface that maps the potential energy of the molecule for all its possible geometric arrangements. Computational methods, such as potential energy surface (PES) scans, are employed to identify local energy minima, which correspond to stable conformers, and the transition states that connect them. Understanding this landscape is crucial, as the biologically active conformation may not necessarily be the absolute lowest energy conformer. researchgate.net

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Carboxyl Group (Position 3) | Butanoyl Group (Position 1) | Relative Energy (kcal/mol) |

| 1 | Equatorial (syn) | Equatorial | 0.00 |

| 2 | Equatorial (anti) | Equatorial | 0.85 |

| 3 | Axial (syn) | Equatorial | 2.10 |

| 4 | Axial (anti) | Equatorial | 2.90 |

Note: Data are hypothetical and for illustrative purposes.

Prediction of Electronic Properties and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Quantum mechanical calculations are used to predict the electronic properties and reactivity of this compound. These properties are governed by the molecule's electronic structure.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in describing chemical reactivity. libretexts.orgchadsprep.com The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO indicates the region most likely to accept electrons, acting as an electrophile. chadsprep.com For this compound, the HOMO is likely localized on the lone pair electrons of the oxygen atoms in the carboxylic acid and amide carbonyl groups. The LUMO is expected to be centered on the π* antibonding orbitals of these same carbonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. libretexts.org A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.8 | Indicates electron-donating capability |

| LUMO Energy | -0.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 | Correlates with chemical stability |

Note: Data are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. researchgate.net The MEP is used to predict how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. researchgate.netunc.edu For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl and carboxyl groups. These areas are susceptible to electrophilic attack and are prime locations for forming hydrogen bonds as an acceptor. researchgate.net Conversely, regions of positive potential (colored blue) would be found around the hydrogen atom of the carboxylic acid's hydroxyl group, indicating a site for nucleophilic attack and a hydrogen bond donor site. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. frontiersin.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering deep insights into the dynamic nature of the compound, its stability when bound to a biological target, and its interactions with its environment. frontiersin.orgresearchgate.net

Assessment of Ligand-Target Complex Stability and Dynamics

In drug discovery, MD simulations are invaluable for assessing the stability of a ligand bound to its protein target. researchgate.net After computationally docking this compound into a hypothetical receptor's binding site, an MD simulation can be run to observe the complex's behavior over a period of nanoseconds to microseconds.

Several metrics are analyzed to quantify stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions relative to its starting docked pose is monitored. A low and stable RMSD value suggests that the ligand remains in its binding pocket without significant deviation.

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for individual residues of the protein and atoms of the ligand. This analysis reveals which parts of the complex are flexible and which are stable.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is tracked throughout the simulation. Stable hydrogen bonds, particularly with key active site residues, are strong indicators of a stable and specific interaction. nih.gov

These simulations can reveal whether the initial binding pose is maintained, identify key intermolecular interactions that stabilize the complex, and provide an estimation of the binding free energy.

Table 3: Hypothetical MD Simulation Metrics for a Ligand-Target Complex

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Stable binding within the active site |

| Protein Backbone RMSD | 2.0 Å | No major conformational changes in the protein |

| Key H-Bonds Occupancy | > 80% | Persistent and strong hydrogen bonding interactions |

Note: Data are hypothetical and for illustrative purposes.

Conformational Behavior of the Compound in Solvent Environments

MD simulations are also used to study how a molecule behaves in a solvent, such as water, which mimics physiological conditions. nih.gov The explicit inclusion of solvent molecules allows for a realistic assessment of solvation effects on the compound's conformation and dynamics.

For this compound, simulations in an aqueous environment would provide insight into several aspects:

Solute Conformation: The simulation would reveal the preferred conformations of the piperidine ring and its substituents in water. The presence of water can stabilize certain conformers over others, for example, by forming favorable hydrogen bonds with the carboxyl group. nih.gov Research on similar molecules suggests that the anti conformation of a carboxylic acid group may be slightly preferred in water due to better solvent interaction. nih.gov

Solvation Shell: The organization of water molecules around the solute can be analyzed. A structured shell of water molecules is expected to form around the polar carboxylic acid and amide groups, participating in hydrogen bonding. The more hydrophobic butanoyl chain would have a less structured hydration layer.

Hydrophobic Collapse: The nonpolar butanoyl chain may adopt conformations that minimize its exposure to the aqueous solvent, a phenomenon related to the hydrophobic effect.

These simulations help build a comprehensive picture of how this compound behaves in a realistic biological context, which is crucial for understanding its solubility, membrane permeability, and interactions with biological targets. researchgate.net

Advanced Analytical Methodologies for Research Purity and Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of 1-Butanoylpiperidine-3-carboxylic acid is foundational to its study. High-resolution spectroscopic techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include those for the protons of the butanoyl group (a triplet for the terminal methyl group, and multiplets for the adjacent methylene (B1212753) groups), the protons on the piperidine (B6355638) ring, and a broad singlet for the acidic proton of the carboxyl group, typically observed at a high chemical shift (around 12 δ). pressbooks.pub The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the amide and carboxylic acid (in the 165-185 δ range), as well as signals for the carbons of the piperidine ring and the butanoyl alkyl chain. pressbooks.pubnih.gov

2D-NMR: Advanced 2D-NMR techniques are employed to resolve structural ambiguities.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, helping to map the connectivity of protons within the piperidine ring and along the butanoyl chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection of the butanoyl group to the piperidine nitrogen and the position of the carboxylic acid group on the ring. princeton.edu

Solid-State NMR: For the compound in its crystalline form, solid-state NMR (ssNMR) can provide valuable insights. Carboxylic acids often form hydrogen-bonded dimers in the solid state. acs.org ssNMR can be used to study these hydrogen bonding structures, as well as potential tautomeric forms and conformational dynamics within the crystal lattice, which are not observable in solution-state NMR. acs.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 (broad s) | ~175-185 |

| Amide Carbonyl (N-C=O) | - | ~170-175 |

| Piperidine C3-H | ~2.5-3.0 (m) | ~40-45 |

| Piperidine Ring Protons | ~1.5-4.0 (m) | ~25-55 |

| Butanoyl α-CH₂ | ~2.3 (t) | ~36 |

| Butanoyl β-CH₂ | ~1.6 (sextet) | ~18 |

| Butanoyl γ-CH₃ | ~0.9 (t) | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to within 5 ppm), HRMS provides an exact mass that can be used to deduce a unique molecular formula. uni.lu

The predicted monoisotopic mass of the neutral molecule C₁₀H₁₇NO₃ is 199.12085 Da. In HRMS analysis, the compound is typically ionized to form adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides structural information that corroborates the proposed structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of the butanoyl group.

Decarboxylation (loss of CO₂).

Cleavage of the piperidine ring.

Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Table 2: Predicted Exact Masses of Common Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 200.12813 |

| [M+Na]⁺ | 222.11007 |

| [M+K]⁺ | 238.08401 |

| [M-H]⁻ | 198.11357 |

Data sourced from PubChemLite predictions. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are used to identify the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:

A very broad O-H stretching band from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region, resulting from hydrogen bonding. pressbooks.pub

A strong C=O stretching band from the carboxylic acid dimer around 1710 cm⁻¹. pressbooks.pub

Another strong C=O stretching band from the tertiary amide of the butanoyl group, expected around 1630-1660 cm⁻¹.

C-H stretching vibrations from the alkyl portions of the molecule just below 3000 cm⁻¹.

C-N stretching vibrations related to the piperidine ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. Expected signals would include vibrations of the C-C backbone of the piperidine ring and the butanoyl chain. The C=O stretching bands are also visible in Raman spectra, though typically weaker than in IR. researchgate.netchemicalbook.com

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | IR |

| Carboxylic Acid | C=O stretch (dimer) | ~1710 | IR, Raman |

| Amide | C=O stretch | ~1640 | IR, Raman |

| Alkyl Chains | C-H stretch | 2850-2960 | IR, Raman |

| Piperidine Ring | Ring vibrations | Variable (fingerprint region) | IR, Raman |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for determining its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. wjpmr.com A robust HPLC method must be developed and validated to ensure it is suitable for its intended purpose. wisdomlib.orgpharmaguideline.com

Method Development: A typical reversed-phase HPLC (RP-HPLC) method would be developed.

Stationary Phase: A C18 (octadecylsilane) column is a common choice, providing good retention for moderately polar compounds. oup.com

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good peak shape and resolution. sielc.comhelixchrom.com

Detection: Since the compound lacks a strong UV chromophore, detection might be challenging. UV detection at low wavelengths (~210 nm) could be used, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be more appropriate. researchgate.net Mass Spectrometry (LC-MS) offers both high sensitivity and specificity. nih.gov

Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines. wisdomlib.orgchromatographyonline.com This process demonstrates the method's reliability and includes testing for:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity and Range: Demonstrating a proportional response to the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly (assessed as repeatability and intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 4: Example HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm or CAD |

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a stereocenter at the C3 position of the piperidine ring, meaning it exists as a pair of enantiomers ((R) and (S) forms). As enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. researchgate.net

Chiral HPLC is the most widely used technique for this purpose. nih.gov This is a direct method where the racemic mixture is separated on a Chiral Stationary Phase (CSP).

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak or Chiralcel columns), are highly effective for separating a wide range of chiral compounds, including derivatives of nipecotic acid. nih.govnih.gov

Mobile Phase: The mobile phase in chiral chromatography often consists of non-polar solvents like hexane (B92381) mixed with an alcohol (e.g., ethanol (B145695) or isopropanol) and sometimes a small amount of an acidic or basic additive to improve peak shape and resolution. nih.gov

The developed chiral method must also be validated, with a particular focus on the limit of quantitation for the undesired enantiomer, to ensure that even small amounts of enantiomeric impurity can be accurately measured. nih.govnih.gov

Table 5: Example Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Ethanol (e.g., 70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 225 nm |

Method parameters are illustrative and based on methods for similar compounds. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation in the solid state. For a compound such as this compound, a single-crystal X-ray diffraction experiment would yield a detailed structural model, revealing critical information about its molecular geometry and intermolecular interactions.

While specific crystallographic data for this compound is not prominently available in published literature, the analysis of structurally related piperidine derivatives illustrates the type of data that would be obtained. For instance, studies on compounds like 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid have shown that the piperidine ring typically adopts a stable chair conformation. nih.gov

The analysis of this compound would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined.

Key structural insights from such an analysis would include:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular structure.

Conformation: The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the butanoyl and carboxylic acid substituents would be established.

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. In this case, strong hydrogen bonds involving the carboxylic acid group (O-H···O) are expected to be a dominant feature, potentially forming dimers or extended chains that dictate the crystal lattice. mdpi.com

Unit Cell Parameters: The dimensions and angles of the unit cell, the fundamental repeating unit of the crystal, would be defined.

The table below presents an example of the crystallographic data that would be generated for a similar piperidine derivative, illustrating the parameters determined in a typical X-ray diffraction study. nih.gov

| Parameter | Example Value (for a related compound) |

|---|---|

| Chemical Formula | C₁₁H₁₉NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7006 (3) |

| b (Å) | 6.5567 (2) |

| c (Å) | 17.9297 (6) |

| β (°) | 104.585 (2) |

| Volume (ų) | 1217.00 (7) |

| Hydrogen Bonding | O—H⋯O, C—H⋯O |

This definitive structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Hyphenated Techniques in Structural Characterization (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the identification and quantification of compounds in complex mixtures. chemijournal.comajpaonline.com For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for structural confirmation and purity assessment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is ideally suited for the analysis of polar, non-volatile compounds like carboxylic acids. researchgate.net The compound would typically be separated from impurities using reversed-phase high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.

Ionization: Electrospray ionization (ESI) is the most common technique for this type of molecule. Analysis could be performed in positive ion mode, detecting the protonated molecule [M+H]⁺, or in negative ion mode, detecting the deprotonated molecule [M-H]⁻. The carboxylic acid moiety makes it particularly sensitive to ESI in negative mode. researchgate.net

Tandem MS (MS/MS): For unambiguous identification, tandem mass spectrometry is employed. The precursor ion (e.g., the [M-H]⁻ ion at m/z 198.1) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. Expected fragmentation pathways for this compound would include the loss of carbon dioxide (44 Da) from the carboxylate group and cleavage of the butanoyl group (71 Da).

The following table outlines the expected ions in an LC-MS/MS analysis of this compound in negative ion mode.

| Ion Type | Proposed Structure | Expected m/z |

|---|---|---|

| Precursor Ion [M-H]⁻ | [C₁₀H₁₆NO₃]⁻ | 198.11 |

| Product Ion [M-H-CO₂]⁻ | Loss of carbon dioxide | 154.12 |

| Product Ion [M-H-C₄H₇O]⁻ | Loss of butenoyl group | 128.07 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. lmaleidykla.lt Therefore, derivatization is a necessary step to convert the polar carboxylic acid and amide functionalities into more volatile and thermally stable groups. colostate.edu

Derivatization: A common approach is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. This process significantly increases the compound's volatility, making it amenable to GC separation. lmaleidykla.lt

Analysis: The derivatized sample is injected into the GC, where it is separated from other components on a capillary column. The eluting compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint" for the molecule.

Fragmentation: For the TMS derivative of this compound, characteristic fragments would include ions corresponding to the loss of a methyl group from the TMS moiety, as well as fragments resulting from the cleavage of the piperidine ring and the butanoyl side chain. The fragment at m/z 73 ([Si(CH₃)₃]⁺) is a hallmark of TMS derivatives.

The table below shows potential characteristic mass fragments for the TMS-derivatized compound in a GC-MS analysis.

| Derivatized Molecule | Proposed Fragment | Expected m/z |

|---|---|---|

| 1-Butanoyl-3-(trimethylsilyloxycarbonyl)piperidine | [M - CH₃]⁺ (Loss of methyl from TMS) | 256.16 |

| [COOSi(CH₃)₃]⁺ | 117.04 | |

| [Si(CH₃)₃]⁺ | 73.05 | |

| [C₄H₇O]⁺ (Butanoyl cation) | 71.05 |

These hyphenated techniques provide complementary information that is crucial for confirming the identity, assessing the purity, and carrying out detailed structural analysis of this compound in research and quality control settings. iosrjournals.org

Future Perspectives and Emerging Research Avenues

Exploration of Novel Scaffolds Derived from the 1-Butanoylpiperidine-3-carboxylic Acid Core

The this compound core structure is a promising starting point for the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. Medicinal chemists are likely to explore a variety of modifications to this scaffold. For instance, the piperidine (B6355638) ring, a common motif in medicinal chemistry, can be altered by introducing substituents, changing ring size, or replacing it with other heterocyclic systems. mdpi.com These changes can significantly impact the compound's binding affinity and efficacy.

Furthermore, the butanoyl side chain and the carboxylic acid group are also amenable to modification. The length and branching of the acyl chain can be varied to probe the depth and shape of the receptor's binding pocket. The carboxylic acid, a key feature for interaction with certain receptor subtypes, could be replaced with bioisosteres—different functional groups with similar physical or chemical properties—to improve metabolic stability or cell permeability. The synthesis of novel derivatives, such as those based on quinoline-2-carboxylic acid or quinoxaline-2-carboxylic acid 1,4-dioxides, provides a template for creating diverse chemical libraries for screening against various biological targets. mdpi.commdpi.com

| Parent Scaffold | Potential Modifications | Rationale for Modification | Example of Related Scaffold |

| This compound | Substitution on the piperidine ring | Enhance binding affinity and selectivity | 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide mdpi.com |

| This compound | Alteration of the acyl chain length | Optimize interaction with the receptor binding pocket | Varies based on target |

| This compound | Bioisosteric replacement of the carboxylic acid | Improve pharmacokinetic properties | Varies based on target |

| This compound | Introduction of fluorine atoms | Enhance metabolic stability and binding affinity | 1-Boc-3-fluoroazetidine-3-carboxylic acid nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

| AI/ML Application | Description | Potential Impact on this compound Research |

| Virtual Screening | High-throughput computational screening of large compound libraries. nih.gov | Rapidly identify derivatives with high predicted affinity for target receptors. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. | Guide the design of more potent and selective analogs. |

| ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Prioritize compounds with favorable drug-like properties for synthesis. |

| Generative Models | AI algorithms that can design novel chemical structures with desired characteristics. slideshare.net | Propose innovative scaffolds and derivatives for exploration. |

Development of Advanced In Vitro Assay Systems for Mechanistic Insights

A deep understanding of how this compound and its derivatives interact with their biological targets is crucial for their development as therapeutic agents or research tools. Advanced in vitro assay systems are essential for elucidating the mechanistic details of these interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide real-time data on the binding kinetics and thermodynamics of ligand-receptor interactions. ashpublications.org

Cell-based assays using recombinant cell lines that express the target receptor, such as GPR109A, are invaluable for assessing the functional activity of these compounds. nih.govmerckmillipore.com These assays can measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels or the recruitment of β-arrestins, providing a more complete picture of the compound's pharmacological profile. nih.govnih.gov High-content imaging and single-cell analysis techniques can offer even more granular insights into the cellular responses elicited by these ligands. The application of such advanced assays will be instrumental in differentiating the mechanisms of action of various derivatives and in selecting candidates with the most desirable signaling profiles.

Potential for this compound as a Chemical Probe in Biological Systems

Beyond its therapeutic potential, this compound and its analogs could serve as valuable chemical probes for studying the biology of their target receptors. A chemical probe is a small molecule that is used to selectively modulate the function of a specific protein in cells and organisms. To be an effective probe, a compound should exhibit high potency, selectivity, and a well-characterized mechanism of action.

Derivatives of this compound could be synthesized with modifications that allow for their use in various chemical biology applications. For example, the addition of a fluorescent tag would enable the visualization of the target receptor's localization and trafficking within cells. Attaching a photo-crosslinking group could allow for the identification of the precise binding site on the receptor. Furthermore, the development of biotinylated or radiolabeled versions of the compound would facilitate pull-down assays and receptor binding studies, respectively. The use of this compound-based probes could significantly advance our understanding of the physiological and pathophysiological roles of receptors like GPR109A.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Butanoylpiperidine-3-carboxylic acid?

- Methodology : Synthesis typically involves coupling the butanoyl group to the piperidine-3-carboxylic acid scaffold. Key steps include:

- Acylation : React piperidine-3-carboxylic acid with butanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via TLC and HPLC (>95% purity threshold) .

- Protection/Deprotection : If intermediates are unstable, employ tert-butoxycarbonyl (Boc) protection for the piperidine nitrogen, followed by deprotection using trifluoroacetic acid .

Q. How should structural characterization of this compound be performed?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm the butanoyl group attachment (e.g., δ ~2.3 ppm for CH adjacent to the carbonyl) and piperidine ring conformation.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]: ~228.2 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity and retention time consistency .

Q. What safety protocols are critical for handling piperidine-carboxylic acid derivatives?

- Precautions :

- Use fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact.

- In case of exposure, flush eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Approach :

- Analog Synthesis : Modify the butanoyl chain length (e.g., propanoyl, pentanoyl) or introduce substituents (e.g., fluorine) to evaluate steric/electronic effects.

- Biological Assays : Test analogs in vitro for target binding (e.g., enzyme inhibition assays) or cellular activity (e.g., cytotoxicity in cancer cell lines). Compare EC values to identify critical functional groups .

- Data Analysis : Use statistical tools (e.g., ANOVA) to correlate structural variations with activity trends.

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methods :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions from the butanoyl chain.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .

Q. How can batch-to-batch reproducibility be ensured during large-scale synthesis?

- Quality Control :

- Standardize reaction conditions (temperature, solvent ratios) and validate via DOE (Design of Experiments).

- Perform peptide content analysis (e.g., amino acid hydrolysis) and quantify residual solvents via GC-MS.

- Document impurities using LC-MS and adjust purification protocols iteratively .

Q. What in vitro models are suitable for evaluating its biological activity?

- Assay Design :

- Anticancer Potential : Use MTT assays in HeLa or MCF-7 cells, with IC determination.

- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.

- Mechanistic Studies : Employ Western blotting to assess downstream signaling pathways (e.g., NF-κB, MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products